
N-(1-Phenylpropan-2-yl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylpropan-2-yl)cyclooctanamine is a chemical compound with a unique structure that combines a phenyl group, a propyl chain, and a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with phenylpropanamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free synthesis, can also be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylpropan-2-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives .
Scientific Research Applications
N-(1-Phenylpropan-2-yl)cyclooctanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Phenylpropan-2-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Phenylpropan-2-yl)cyclooctanamine include:
- N-(1-Phenylpropan-2-yl)cyclohexanamine
- N-(1-Phenylpropan-2-yl)cyclopentanamine
- N-(1-Phenylpropan-2-yl)cyclododecanamine
Uniqueness
This compound is unique due to its cyclooctane ring, which imparts distinct chemical and physical properties compared to its cyclohexane or cyclopentane analogs.
Properties
CAS No. |
646027-00-1 |
|---|---|
Molecular Formula |
C17H27N |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)cyclooctanamine |
InChI |
InChI=1S/C17H27N/c1-15(14-16-10-6-5-7-11-16)18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3 |
InChI Key |
BCQKRMGMXZITKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


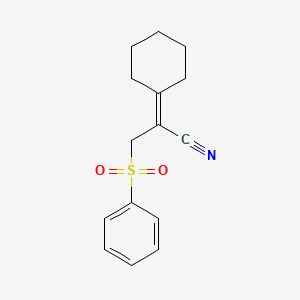
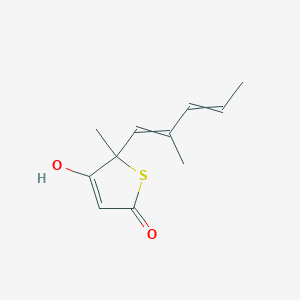
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
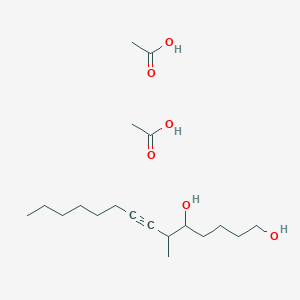
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
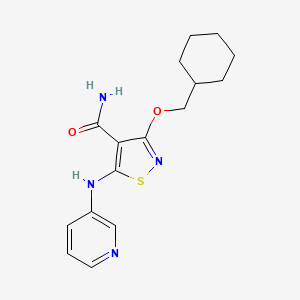
![3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene](/img/structure/B12597983.png)
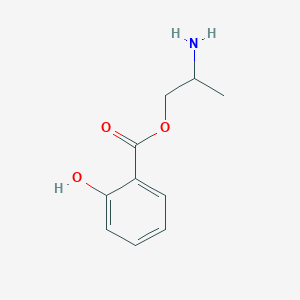
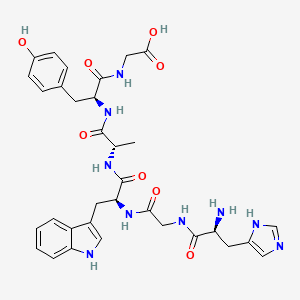
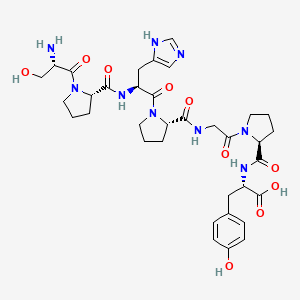
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
